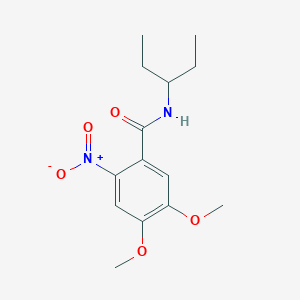![molecular formula C16H19NO3S B5805771 [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid, also known as MPQTA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit promising biological activities.
作用机制
The mechanism of action of [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid is not fully understood. However, it has been proposed that the compound acts by modulating various signaling pathways in cells. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. It has also been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. It has also been found to exhibit a range of biological activities, which makes it a versatile tool for studying various cellular processes. However, there are also some limitations to using this compound in lab experiments. The compound has not been extensively tested for its toxicity, which could limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret the results of certain experiments.
未来方向
There are several future directions for research on [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid. One area of research could be to further elucidate the mechanism of action of the compound. This could involve studying the effects of this compound on various signaling pathways and gene expression. Another area of research could be to study the toxicity of this compound in more detail. This could involve conducting animal studies to determine the maximum tolerated dose of the compound. In addition, further studies could be conducted to investigate the potential applications of this compound in various disease models.
合成方法
The synthesis of [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been reported in the literature. The compound is synthesized by reacting 6-methoxy-2-methyl-3-propylquinoline-4-thiol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The product is obtained in good yields and can be purified by recrystallization.
科学研究应用
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities such as anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
属性
IUPAC Name |
2-(6-methoxy-2-methyl-3-propylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-5-12-10(2)17-14-7-6-11(20-3)8-13(14)16(12)21-9-15(18)19/h6-8H,4-5,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPCVGNHNLGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1SCC(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)

![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)


![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)
![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)